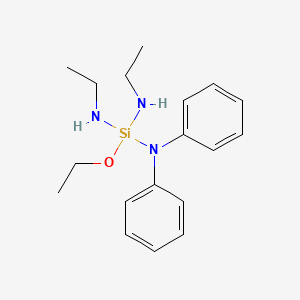![molecular formula C10H13NO3S B14180617 Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate CAS No. 865086-37-9](/img/structure/B14180617.png)
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free synthesis methods. For example, trithiocarbonate anions (CS3^2-) can be generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) and used as a novel S2-synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . In material science, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate the activity of enzymes, receptors, and ion channels. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Uniqueness: What sets this compound apart from other thiophene derivatives is its specific molecular structure, which imparts unique chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and material science make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
865086-37-9 |
|---|---|
Molekularformel |
C10H13NO3S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
methyl N-[(1R)-3-oxo-1-thiophen-2-ylbutyl]carbamate |
InChI |
InChI=1S/C10H13NO3S/c1-7(12)6-8(11-10(13)14-2)9-4-3-5-15-9/h3-5,8H,6H2,1-2H3,(H,11,13)/t8-/m1/s1 |
InChI-Schlüssel |
SGALDTZHNHOFRB-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=O)C[C@H](C1=CC=CS1)NC(=O)OC |
Kanonische SMILES |
CC(=O)CC(C1=CC=CS1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)

![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

![1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane](/img/structure/B14180557.png)

![N-[4-(3,5-diphenylphenyl)phenyl]-4-ethyl-N-phenylaniline](/img/structure/B14180565.png)
![N-[(3S)-3-amino-2-hydroxyheptyl]morpholine-4-carboxamide](/img/structure/B14180569.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)

![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
